molecular formula C14H20ClNO B14425472 N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride CAS No. 83823-39-6

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride

Cat. No.: B14425472
CAS No.: 83823-39-6
M. Wt: 253.77 g/mol
InChI Key: MUUCSHNVDPVPME-UHFFFAOYSA-M
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Description

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride typically involves the reaction of 2H-1-benzopyran-3-methanamine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: Known for its anticoagulant properties.

    3H-2-Benzopyran-3-one: Studied for its potential anticancer activities.

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Investigated for its antioxidant properties.

Uniqueness

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

83823-39-6

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

2H-chromen-2-yl-diethyl-methylazanium;chloride

InChI

InChI=1S/C14H20NO.ClH/c1-4-15(3,5-2)14-11-10-12-8-6-7-9-13(12)16-14;/h6-11,14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

MUUCSHNVDPVPME-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C1C=CC2=CC=CC=C2O1.[Cl-]

Origin of Product

United States

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